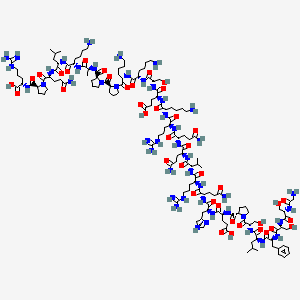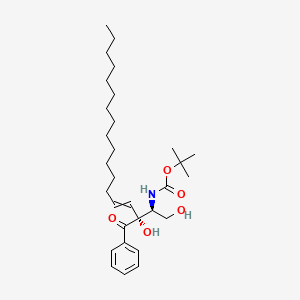
Glyco-snap-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exhibits greater stability (half-life of 27 hours) compared to SNAP (S-nitroso-N-acetyl-DL-penicillamine) in aqueous medium . This compound is significant due to its ability to release nitric oxide, a molecule involved in various physiological processes.
Aplicaciones Científicas De Investigación
Glyco-SNAP-2 has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies involving nitric oxide’s reactivity and interactions.
Biology: Employed in studies investigating the role of nitric oxide in cellular signaling, immune response, and apoptosis.
Medicine: Utilized in research on cardiovascular diseases, where nitric oxide’s vasodilatory effects are of interest. It is also studied for its potential therapeutic applications in conditions such as hypertension and erectile dysfunction.
Mecanismo De Acción
Target of Action
Glyco-SNAP-2 is primarily a nitric oxide (NO) donor . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .
Mode of Action
This compound interacts with its targets by donating nitric oxide (NO). The compound consists of a S-nitroso-N-acetylpencilamine moiety, which acts as a NO-donor, and a sugar fragment, which provides the desired hydrophobicity . This interaction leads to various changes in the cellular environment, depending on the specific context and the nature of the target cells.
Biochemical Pathways
Nitric oxide is known to be involved in various signaling pathways, including those related to vasodilation, immune response, and neurotransmission .
Pharmacokinetics
This compound is a water-soluble compound , which suggests that it can be readily absorbed and distributed in the body. It exhibits greater stability (t1/2 = 27 hours) than that of SNAP , indicating a longer half-life and potentially prolonged action.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its role as a nitric oxide donor. For instance, it has been shown to induce significant apoptosis in certain cell types . The donation of nitric oxide can lead to various cellular responses, including modulation of signal transduction pathways, regulation of gene expression, and induction of cellular defense mechanisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and rate of nitric oxide donation . Moreover, the cellular environment, including the type of cells and their physiological state, can also influence its action and efficacy.
Análisis Bioquímico
Biochemical Properties
Glyco-SNAP-2, as a NO donor, plays a significant role in biochemical reactions
Cellular Effects
This compound has been shown to induce proliferation and/or survival of lymphatic endothelial cells in a dose-dependent manner
Molecular Mechanism
The molecular mechanism of this compound involves the donation of nitric oxide (NO) to biochemical reactions
Temporal Effects in Laboratory Settings
This compound exhibits greater stability than SNAP in aqueous medium, with a half-life of 27 hours This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glyco-SNAP-2 involves the reaction of N-acetyl-DL-penicillamine with a sugar moiety, specifically 2-deoxy-α,β-D-glucopyranose. The reaction conditions typically include an aqueous medium and the presence of EDTA to enhance stability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions: Glyco-SNAP-2 primarily undergoes decomposition to release nitric oxide. This process can be influenced by factors such as pH, temperature, and the presence of metal ions.
Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers and methanol. The presence of EDTA helps to stabilize the compound and prolong its half-life .
Major Products Formed: The primary product formed from the decomposition of this compound is nitric oxide. This molecule plays a crucial role in various biological processes, including vasodilation and neurotransmission .
Comparación Con Compuestos Similares
SNAP (S-nitroso-N-acetyl-DL-penicillamine): Similar to Glyco-SNAP-2 but with a shorter half-life (10.3 hours) in aqueous medium.
Glyco-SNAP-1: Another nitric oxide donor with properties similar to this compound but with different stability and reactivity profiles.
Uniqueness of this compound: this compound stands out due to its enhanced stability and longer half-life compared to other nitric oxide donors. This makes it a more reliable source of nitric oxide for extended studies and applications .
Propiedades
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJKBQQBYUJGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
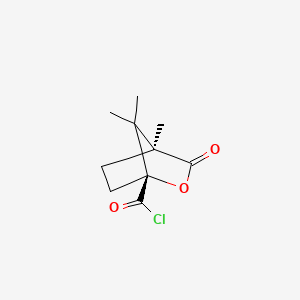
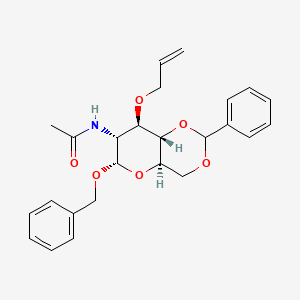

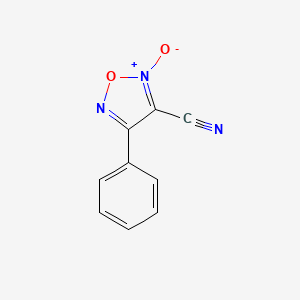
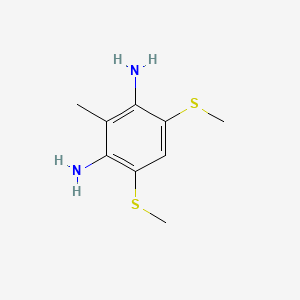


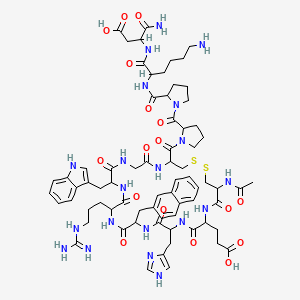
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)
